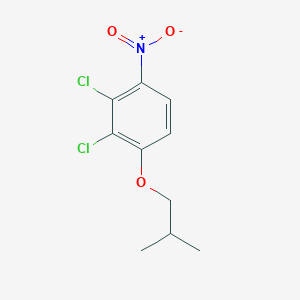

2,3-Dichloro-4-nitro-1-isobutoxybenzene

Description

Properties

IUPAC Name |

2,3-dichloro-1-(2-methylpropoxy)-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO3/c1-6(2)5-16-8-4-3-7(13(14)15)9(11)10(8)12/h3-4,6H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKASKMMNDJCLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The most direct route involves the nucleophilic substitution of the hydroxyl group in 2,3-dichloro-4-nitrophenol with isobutyl bromide. This method leverages the acidity of the phenolic proton, facilitating deprotonation and subsequent alkylation under basic conditions.

Experimental Procedure

-

Reagents :

-

2,3-Dichloro-4-nitrophenol (1.0 equiv)

-

Isobutyl bromide (1.1–1.2 equiv)

-

Potassium carbonate (1.1–1.15 equiv)

-

Phase transfer catalyst (e.g., tetrabutylammonium chloride or polyoxyethylene glycol)

-

Toluene (4.2–4.6 mL/g substrate)

-

-

Steps :

-

Dissolve 2,3-dichloro-4-nitrophenol in toluene at 50–80°C.

-

Add K₂CO₃ and phase transfer catalyst.

-

Heat to reflux (boiling point of toluene: ~110°C).

-

Slowly add isobutyl bromide dropwise over 1–3 hours.

-

Maintain reflux for 6–8 hours post-addition.

-

Wash organic phase with water, dry over Na₂SO₄, and concentrate.

-

Key Advantages

-

Solvent Choice : Toluene replaces polar aprotic solvents (e.g., DMF), minimizing side reactions and simplifying purification.

-

Catalysis : Phase transfer catalysts enhance reaction efficiency in biphasic systems.

Nitration of 2,3-Dichloro-1-isobutoxybenzene

Reaction Overview

This two-step approach involves first synthesizing 2,3-dichloro-1-isobutoxybenzene, followed by nitration at the para position relative to the ether group.

Step 1: Synthesis of 2,3-Dichloro-1-isobutoxybenzene

Step 2: Nitration

Challenges

-

Regioselectivity : Nitro group preferentially occupies the para position due to the electron-donating isobutoxy group.

-

Side Products : Ortho-nitration (<5%) observed, requiring chromatographic separation.

Chlorination of 4-Nitro-1-isobutoxybenzene

Reaction Overview

Introducing chlorine atoms into pre-nitrated substrates demands careful control to avoid over-chlorination.

Experimental Procedure

Limitations

-

Selectivity : Competitive chlorination at positions 5 and 6 may occur, necessitating rigorous purification.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-nitro-1-isobutoxybenzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as amines and thiols can replace the chlorine atoms under basic conditions.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted benzene compounds, and various other functionalized aromatic compounds .

Scientific Research Applications

Chemical Synthesis

2,3-Dichloro-4-nitro-1-isobutoxybenzene serves as an important intermediate in the synthesis of various compounds, particularly in the production of dyes and agrochemicals. The compound's structure allows it to participate in electrophilic aromatic substitution reactions, which are fundamental in organic chemistry for creating more complex molecules.

Key Properties

- Chemical Formula : C11H12Cl2N2O3

- Molecular Weight : 299.13 g/mol

- Physical State : Solid at room temperature

Agricultural Applications

In agriculture, 2,3-Dichloro-4-nitro-1-isobutoxybenzene is used as a herbicide. Its mechanism involves disrupting plant growth by interfering with hormonal regulation within the plant systems. This selective action allows it to target broadleaf weeds while sparing grasses, making it valuable for crop management.

Herbicide Mechanism

- Causes uncontrolled growth in target weeds.

- Leaves most cereal grasses unaffected.

Pharmaceutical Applications

The compound is also significant in pharmaceutical chemistry. It is involved in the synthesis of various active pharmaceutical ingredients (APIs) due to its ability to form derivatives that exhibit biological activity.

Case Studies

- Synthesis of Antimicrobials : Research has shown that derivatives of 2,3-Dichloro-4-nitro-1-isobutoxybenzene possess antimicrobial properties, making them candidates for developing new antibiotics.

- Dye Production : The compound is utilized as an intermediate in producing dyes used in textiles and other materials.

Environmental Impact Studies

Given its chemical properties, studies have been conducted to assess the environmental impact of 2,3-Dichloro-4-nitro-1-isobutoxybenzene. Its persistence and potential toxicity raise concerns regarding soil and water contamination.

Environmental Studies Findings

- The compound can bioaccumulate in aquatic organisms.

- Long-term exposure may lead to adverse effects on wildlife.

Data Summary Table

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Chemical Synthesis | Intermediate for dyes and agrochemicals | Essential for creating complex organic molecules |

| Agriculture | Selective herbicide for broadleaf weeds | Targets specific plant types without harming cereals |

| Pharmaceuticals | Synthesis of antimicrobial agents | Promising candidates for antibiotic development |

| Environmental Impact | Studies on persistence and toxicity | Potential bioaccumulation effects observed |

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-nitro-1-isobutoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The chlorine atoms and isobutoxy group also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below contrasts 2,3-Dichloro-4-nitro-1-isobutoxybenzene with cis-4-[3-Chlorbuten-(2)-yloxy]-nitrobenzol (CAS: 23028-70-8), a structurally related compound from the provided evidence :

Key Differences and Implications

Substituent Effects: The dichloro substitution in the target compound increases electron-withdrawing effects compared to the single chloroalkenyloxy group in the cis compound. This may enhance electrophilic reactivity, particularly in aromatic substitution reactions.

Lipophilicity and Solubility :

- The higher LogP of the target compound (4.2–4.5 vs. 3.64) suggests greater lipid membrane permeability, which could influence its environmental persistence or pharmacokinetics in biological systems.

Synthetic Utility :

- The cis compound’s downstream product highlights its role as an intermediate in synthesizing more complex chloro-nitro derivatives . By contrast, the synthetic applications of 2,3-Dichloro-4-nitro-1-isobutoxybenzene remain unexplored in available literature.

Research Findings and Gaps

Experimental Data Limitations :

- Critical physicochemical data (e.g., melting point, solubility) for 2,3-Dichloro-4-nitro-1-isobutoxybenzene are absent in public databases, necessitating experimental validation.

- The cis compound’s properties (e.g., density, toxicity) are also unreported , underscoring a broader lack of halogenated nitrobenzene characterization.

Reactivity Studies: Nitrobenzene derivatives with electron-withdrawing groups (e.g., -Cl, -NO₂) are known to undergo reduction to amines or participate in Ullmann couplings. The dichloro substitution in the target compound may favor such reactions over the mono-chloro cis analog.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 2,3-Dichloro-4-nitro-1-isobutoxybenzene in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use closed systems or local exhaust ventilation to minimize airborne exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and dust masks. Full-body protective clothing and chemical-resistant boots are advised for large-scale handling .

- Emergency Measures : Install safety showers and eyewash stations in proximity to workspaces. Store the compound in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers) .

Q. What spectroscopic and chromatographic methods are effective for characterizing 2,3-Dichloro-4-nitro-1-isobutoxybenzene?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR to confirm substitution patterns (e.g., isobutoxy group position) and nitro/chloro substituents. Compare with structurally similar compounds like 3,5-dichloro-4-hydroxybenzoic acid for reference .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight () and fragmentation patterns.

- Chromatography : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) for purity assessment, referencing protocols for nitrobenzene derivatives .

Q. What synthetic routes are commonly used to prepare 2,3-Dichloro-4-nitro-1-isobutoxybenzene?

- Methodological Answer :

- Stepwise Functionalization : Start with phenol derivatives, introducing nitro groups via nitration, followed by chlorination (e.g., using or ) and alkoxylation with isobutyl bromide under basic conditions (e.g., KCO/DMF) .

- Challenges : Monitor regioselectivity during nitration and chlorination to avoid byproducts. Optimize reaction temperatures to prevent decomposition of the nitro group .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 2,3-Dichloro-4-nitro-1-isobutoxybenzene in diverse environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrophilic Fukui indices to identify reactive sites (e.g., nitro group’s susceptibility to reduction or chloro substituents’ propensity for nucleophilic substitution) .

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to predict stability and aggregation behavior. Compare with experimental stability data to validate models .

Q. How can contradictions in experimental data regarding the compound’s stability under varying pH or temperature be resolved?

- Methodological Answer :

- Triangulation Approach : Combine kinetic studies (e.g., monitoring degradation via UV-Vis spectroscopy), thermogravimetric analysis (TGA), and computational predictions to identify degradation pathways .

- Controlled Replication : Systematically vary conditions (e.g., pH 2–12, 25–80°C) and use multivariate statistical analysis to isolate critical factors. Cross-reference with stability data from structurally analogous nitroaromatics (e.g., 4-nitroaniline) .

Q. What methodologies are suitable for studying the interaction of 2,3-Dichloro-4-nitro-1-isobutoxybenzene with biological targets?

- Methodological Answer :

- In Vitro Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding affinity to proteins (e.g., serum albumin). Include controls with non-chlorinated nitrobenzenes to assess substituent effects .

- Toxicity Profiling : Conduct cytotoxicity assays (e.g., MTT) on mammalian cell lines, comparing results with computational toxicity predictions (e.g., QSAR models) to identify mechanistic pathways .

Data Contradiction and Validation Strategies

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

- Methodological Answer :

- Reference Standardization : Calibrate instruments using certified reference materials (CRMs) for nitroaromatics.

- Collaborative Studies : Share raw data (e.g., NMR FID files) across labs to identify instrument-specific artifacts. Cross-validate with independent techniques (e.g., X-ray crystallography for solid-state structure confirmation) .

Q. What hybrid approaches integrate experimental and computational data to refine reaction mechanisms?

- Methodological Answer :

- Mechanistic Probes : Use isotopic labeling (e.g., -nitro groups) to track reaction pathways, combined with DFT-calculated transition states to map energy barriers .

- Meta-Analysis : Aggregate data from heterogeneous studies (e.g., solvent effects on reaction rates) and apply machine learning to identify hidden correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.